N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. The compound features a unique structure that combines a benzodioxole moiety, a quinoline core, and a thiophene carboxamide group, making it a versatile candidate for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts. The benzodioxole moiety is introduced via a palladium-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified using chromatographic techniques to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide involves the modulation of microtubule assembly. The compound suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and subsequent cell apoptosis. This mechanism is particularly effective in targeting rapidly dividing cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: This compound shares a similar thiophene carboxamide structure but differs in the substitution pattern on the aromatic rings.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds feature a benzodioxole moiety and have been studied for their anticancer activity.
Uniqueness
N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-24-15-6-3-2-5-14(15)20(25)19(13-8-9-16-17(11-13)28-12-27-16)21(24)23-22(26)18-7-4-10-29-18/h2-11H,12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWXUBYYWROIGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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